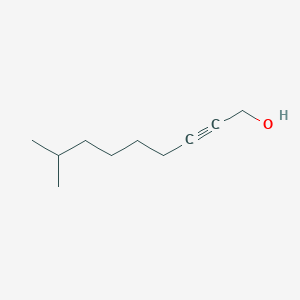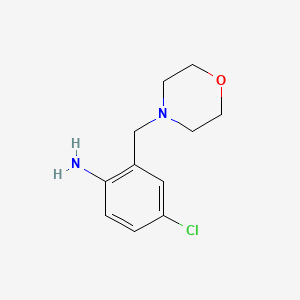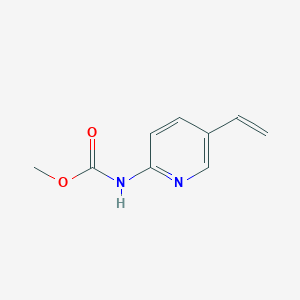
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-piperidone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with neurotransmitter receptors, providing neuroprotective benefits.
Comparaison Avec Des Composés Similaires
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: Lacks the ester group, leading to different chemical properties and applications.
2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct reactivity and biological activities.
1,2,3,6-Tetrahydropyridine: Similar core structure but without the ethyl ester group, affecting its solubility and reactivity.
The presence of the ethyl ester group in this compound makes it unique, providing enhanced solubility and potential for further functionalization in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3 |
Clé InChI |
UIUDLEXAISOJPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CCNCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylimidazo[5,1-b][1,3]thiazole](/img/structure/B8607687.png)








![[6-(2,6-Dichlorophenyl)-2-naphthyl]methanol](/img/structure/B8607761.png)



